Product packaging for 4-Iodo-1,8-naphthyridine(Cat. No.:)

4-Iodo-1,8-naphthyridine

Cat. No.: B13341084
M. Wt: 256.04 g/mol
InChI Key: OZHPBABLIMMEDR-UHFFFAOYSA-N
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Description

4-Iodo-1,8-naphthyridine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. The 1,8-naphthyridine core is a privileged scaffold in drug discovery, known for its diverse biological activities . Key Research Applications & Value: The primary value of this iodinated derivative lies in its synthetic utility. The iodine atom at the 4-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows researchers to create a diverse library of novel 1,8-naphthyridine derivatives for structure-activity relationship (SAR) studies. Compounds based on the 1,8-naphthyridine structure have demonstrated a wide range of biological activities, making them a focus of ongoing research. Notable areas include: Antimicrobial Agents: The 1,8-naphthyridine skeleton is the foundation of several antibacterial agents, including nalidixic acid (the first in its class) and later fluoroquinolones like enoxacin and gemifloxacin . These drugs typically act by inhibiting bacterial DNA gyrase and topoisomerase IV . Recent studies also show that 1,8-naphthyridine derivatives can enhance the activity of established fluoroquinolone antibiotics against multi-resistant bacterial strains . Antiviral Agents: Specific 1,8-naphthyridine derivatives are being investigated as next-generation integrase strand transfer inhibitors (INSTIs) for the treatment of HIV. These compounds exhibit potent activity against a broad panel of virus-resistant variants . Ligand in Coordination Chemistry: The 1,8-naphthyridine structure can act as a monodentate or bidentate ligand for transition metals and lanthanides . Its complexes, particularly with ruthenium, have been studied for their photochemistry, redox properties, and catalytic activity in reactions such as the oxidation of alcohols and alkenes . This product is intended for research use only by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2 B13341084 4-Iodo-1,8-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

4-iodo-1,8-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H

InChI Key

OZHPBABLIMMEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 1,8 Naphthyridine and Its Precursors

Classical and Contemporary Approaches to 1,8-Naphthyridine (B1210474) Core Synthesis

The construction of the fundamental 1,8-naphthyridine ring system can be achieved through several established and modern synthetic reactions. These methods typically involve the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.

Friedländer Reaction and its Variations

The Friedländer synthesis is a widely utilized and versatile method for the formation of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (aldehyde or ketone) with a compound containing a reactive α-methylene group. connectjournals.comsphinxsai.com

The classical approach often requires acid or base catalysis and can be limited by harsh reaction conditions, long reaction times, and modest yields. connectjournals.comsphinxsai.com To address these limitations, numerous variations have been developed. For instance, the use of ionic liquids, such as choline (B1196258) hydroxide (B78521), has been reported to facilitate the gram-scale synthesis of 1,8-naphthyridines in water, offering a greener and more efficient alternative. nih.gov Another variation employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions, leading to high yields at room temperature. connectjournals.com Microwave-assisted Friedländer condensation in the presence of a catalytic amount of piperidine (B6355638) has also been shown to significantly reduce reaction times from hours to minutes while improving yields.

The choice of reactants and catalysts can influence the regioselectivity of the cyclization, especially with unsymmetrical ketones. acs.org However, certain catalytic systems, like the basic ionic liquid [Bmmim][Im], have demonstrated excellent control, yielding single products in high yields. acs.org

Table 1: Selected Examples of Friedländer Synthesis for 1,8-Naphthyridines

2-Aminopyridine DerivativeActive Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
2-AminonicotinaldehydeAcetoneCholine Hydroxide, H₂O, 50°C2-Methyl-1,8-naphthyridine99 nih.gov
2-Aminonicotinaldehyde1-Methylpiperidin-4-oneCholine Hydroxide, H₂O, 50°C7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] connectjournals.comnih.govnaphthyridine92 nih.gov
2-AminonicotinaldehydeAcetylacetoneCeCl₃·7H₂O, grinding, RT3-Acetyl-2-methyl-1,8-naphthyridineHigh connectjournals.com
2-AminonicotinaldehydeAcetoacetanilideNH₂SO₃NH₄, grinding, RT2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide92 sphinxsai.com
2-Amino-3-pyridinecarboxaldehyde2-Phenylacetophenone[Bmmim][Im], 50°CSubstituted 1,8-naphthyridine>90 acs.org

Skraup Synthesis and Related Cyclization Reactions

The Skraup synthesis is a classical method for preparing quinolines, which can be adapted for 1,8-naphthyridines. This reaction typically involves heating a 2-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. While effective, the traditional Skraup synthesis is often characterized by harsh conditions and low yields. ekb.eg

An adaptation of the Skraup synthesis has been used to prepare 2,7-dimethyl-1,8-naphthyridine (B83737) from 2-amino-6-methylpyridine (B158447) and crotonaldehyde, achieving a reproducible yield of 37%. researchgate.net This dimethylated naphthyridine can then be further functionalized. researchgate.net The low electron density of the pyridine ring compared to the benzene (B151609) ring of aniline (B41778) can make cyclization less efficient in Skraup-type reactions for naphthyridine synthesis. ekb.eg

Doebner Reaction and Analogues

The Doebner reaction provides a route to quinoline-4-carboxylic acids and can be applied to the synthesis of 1,8-naphthyridine analogs. The reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. oregonstate.edu The success of this reaction in forming the 1,8-naphthyridine ring system is highly dependent on the electronic nature of the substituents on the 2-aminopyridine starting material. oregonstate.edu

Early attempts to synthesize 1,8-naphthyridines using 2-aminopyridine or 6-methyl-2-aminopyridine in a Doebner reaction were often unsuccessful, leading to uncyclized products. oregonstate.edu However, the introduction of a strong electron-releasing group, such as an amino group at the 6-position (2,6-diaminopyridine), activates the C-3 position of the pyridine ring, facilitating the necessary cyclization to form the 1,8-naphthyridine core. oregonstate.edu The use of 6-hydroxy-2-aminopyridine has also been shown to be effective, albeit with lower yields compared to the diamino precursor. oregonstate.edu

Meth-Cohn Reaction

The Meth-Cohn reaction offers a pathway to functionalized 1,8-naphthyridines, particularly those bearing a chloro substituent. This reaction utilizes a Vilsmeier-Haack type reagent (e.g., phosphorus oxychloride and dimethylformamide) to effect the cyclization and formylation of an N-acyl-2-aminopyridine derivative. ekb.egresearchgate.net For example, N-(pyridin-2-yl)acetamide can be converted to 2-chloro-3-formyl-1,8-naphthyridine using this methodology. researchgate.net This chloro- and formyl-substituted product serves as a versatile intermediate for further transformations. ekb.eg

Strategies for Introduction of Iodine at the 4-Position of the 1,8-Naphthyridine Ring

Once the 1,8-naphthyridine core is constructed, the introduction of an iodine atom at the 4-position is a key transformation for enabling further synthetic diversification.

Direct Iodination Methods

Direct iodination of the 1,8-naphthyridine ring is a potential route to 4-iodo-1,8-naphthyridine. However, the direct iodination of aromatic hydrocarbons can be challenging as the hydrogen iodide (HI) produced during the reaction is a strong reducing agent that can reverse the reaction. organicmystery.com To overcome this, an oxidizing agent is often used to remove the HI as it is formed. organicmystery.com

A more common and effective strategy for introducing a halogen at the 4-position involves the conversion of a 1,8-naphthyridin-4-ol (B1297894) (or its tautomeric form, 1,8-naphthyridin-4(1H)-one) to the corresponding 4-halo-1,8-naphthyridine. While chlorination using reagents like phosphorus oxychloride to convert a 4-hydroxy group to a 4-chloro group is well-documented, prepchem.comnih.gov the direct conversion to a 4-iodo derivative is less common. The resulting 4-chloro-1,8-naphthyridine (B1589900) can then potentially undergo a Finkelstein-type reaction to be converted to this compound, although specific examples for this transformation on the 1,8-naphthyridine system are not extensively detailed in the provided search results.

An alternative approach involves the synthesis of a precursor that can be cyclized to directly form the this compound. For instance, a one-pot synthesis of 4-iodo-3-phenylbenzo[b] connectjournals.comnih.govnaphthyridine has been reported via an imino iodization-cyclization of O-alkynylquinolinyl aldehydes with tert-butyl amine and iodine. tandfonline.com While this example pertains to a related naphthyridine isomer, the synthetic strategy of incorporating iodine during the cyclization step is noteworthy.

Furthermore, electrophilic cyclization using iodine has been employed in the synthesis of 3-iodo-2-substituted-1,8-naphthyridine derivatives. ekb.eg This suggests that under appropriate conditions, iodine can be used to mediate the cyclization and concomitant iodination of suitable precursors to yield iodo-substituted 1,8-naphthyridines.

Table 2: Precursors for Halogenated 1,8-Naphthyridines

PrecursorReagent/ConditionsProductReference
4-Hydroxy-1,2-dihydro-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl esterPhosphorus oxychloride, reflux4-Chloro-1,2-dihydro-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester prepchem.com
2,7-Dimethyl-1,8-naphthyridin-4-olPhosphorus oxychloride4-Chloro-2,7-dimethyl-1,8-naphthyridine nih.gov
O-Alkynylquinolinyl aldehydes, tert-butyl amineIodine4-Iodo-3-phenylbenzo[b] connectjournals.comnih.govnaphthyridine tandfonline.com

Halogen Exchange Reactions

Halogen exchange, often referred to as the Finkelstein reaction, represents a straightforward and widely utilized method for the synthesis of iodo-aza-heterocycles from their corresponding chloro or bromo precursors. This approach is particularly valuable for introducing an iodine atom at specific positions on the 1,8-naphthyridine scaffold.

The conversion of a 4-chloro-1,8-naphthyridine derivative to its 4-iodo counterpart is a prime example of this methodology. The reaction typically involves treating the chloro-substituted naphthyridine with an iodide salt, such as sodium iodide, in a suitable solvent. The efficiency of this exchange is often enhanced by the use of an acid mediator. For instance, heterocyclic arenes, including pyridyl and quinolyl chlorides, have been successfully converted to their corresponding iodides in good to high yields using sodium iodide in the presence of an acid. researchgate.net This method offers high regioselectivity, with chloride substituents at positions 2 and 4 of pyridines and quinolines being readily substituted by iodide. researchgate.net The reaction of 1-chloro-5-nitroisoquinoline (B1581046) with sodium iodide has been shown to produce 1-iodo-5-nitroisoquinoline in an 80% yield, demonstrating the efficacy of this halogen exchange. researchgate.net

Copper-catalyzed halogen exchange has also emerged as a mild and general method for converting aryl and heteroaryl bromides to their corresponding iodides. acs.org A catalyst system comprising copper(I) iodide (CuI) and a diamine ligand has proven effective, tolerating a variety of polar functional groups. acs.org

Table 1: Examples of Halogen Exchange Reactions for Aza-heterocycles

Precursor Reagents Product Yield Reference
4,7-dichloroquinoline hydrochloride Sodium iodide 7-chloro-4-iodoquinoline ~90% researchgate.net
1-chloro-5-nitroisoquinoline Sodium iodide 1-iodo-5-nitroisoquinoline 80% researchgate.net
Aryl/Heteroaryl Bromides CuI, diamine ligand, NaI Aryl/Heteroaryl Iodides - acs.org

Electrophilic Cyclization Approaches for Iodo-Naphthyridines

Electrophilic cyclization is a powerful strategy for the one-pot synthesis of functionalized heterocycles, including iodo-naphthyridines. This method typically involves the reaction of a suitably substituted precursor, often containing an alkyne moiety, with an electrophilic iodine source.

A notable example is the synthesis of 3-iodo-substituted 1,8-naphthyridines through the electrophilic cyclization of 2-amino nicotinaldehyde derivatives. dntb.gov.uabakhtiniada.ru In this approach, the reaction of 2-aminonicotinaldehyde with alkyl or aryl magnesium bromides, followed by treatment with iodine in dichloromethane, leads to the formation of 3-iodo-2-substituted-1,8-naphthyridine derivatives. ekb.eg Among various electrophilic iodine sources like molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl), I₂ has been found to be the most efficient for this transformation. bakhtiniada.ru

The scope of electrophilic cyclization extends to the synthesis of various other iodo-heterocycles. For instance, 3-iodoindoles can be prepared by the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization with iodine. nih.gov Similarly, 4-iodoisoxazoles are synthesized through the ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov These examples underscore the versatility of electrophilic cyclization in generating a diverse range of iodo-substituted heterocyclic compounds. nih.govnih.govthieme-connect.com

A plausible mechanism for the ICl-mediated electrophilic cyclization involves the coordination of the iodine cation to the carbon-carbon triple bond of an iminoalkyne intermediate, forming an iodonium (B1229267) species. thieme-connect.com Subsequent intramolecular attack by the nitrogen atom on the activated triple bond leads to the cyclized product. thieme-connect.com

Metal-Catalyzed Syntheses of Iodinated 1,8-Naphthyridines

Metal-catalyzed reactions provide efficient pathways for the synthesis of iodinated 1,8-naphthyridines, often through cross-coupling and cyclization strategies. Palladium and copper catalysts are frequently employed in these transformations.

One approach involves the palladium-catalyzed cycloisomerization of (Z)-1-iodo-1,6-dienes, which proceeds via an iodine atom transfer mechanism. acs.org While not directly synthesizing this compound, this methodology highlights the utility of palladium catalysis in forming C-I bonds in heterocyclic systems.

A more direct route involves the functionalization of pre-existing naphthyridine scaffolds. For example, the regioselective metalation of 4-bromobenzo[c] dntb.gov.uanih.govnaphthyridine, followed by quenching with iodine, yields the corresponding 5-iodo derivative in good yield. beilstein-journals.org This demonstrates the potential for direct C-H or C-halogen to C-I conversion using organometallic intermediates.

Furthermore, copper-catalyzed reactions have been instrumental in the synthesis of complex heterocyclic systems. For instance, the copper-mediated N-arylation of anilines with aromatic iodides, followed by cyclization, has been used to access a variety of aza-aromatic polycycles. mdpi.com This highlights the potential for constructing the 1,8-naphthyridine core with a pre-installed iodine atom through carefully designed metal-catalyzed sequences.

Green Chemistry Approaches in 1,8-Naphthyridine Synthesis Relevant to Halogenation

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,8-naphthyridines, with a focus on using environmentally benign solvents, catalysts, and reaction conditions.

A significant advancement is the development of the Friedländer reaction for the synthesis of substituted 1,8-naphthyridines in water. nih.govrsc.orgacs.org This reaction, which condenses 2-aminonicotinaldehyde with a carbonyl compound, traditionally requires harsh conditions and organic solvents. ekb.egnih.gov However, recent studies have shown that using water as the solvent and a biocompatible ionic liquid like choline hydroxide as a catalyst can lead to excellent yields of 1,8-naphthyridine derivatives on a gram scale. nih.govacs.org This approach avoids the use of hazardous metal catalysts and organic solvents, making it a much greener alternative. nih.gov

Microwave-assisted synthesis has also emerged as a green technique for the synthesis of 1,8-naphthyridine derivatives. rasayanjournal.co.inconnectjournals.com For instance, the cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with methyl 2-amino-5-chloro-3-iodobenzoate under microwave irradiation in the absence of a solvent provides a rapid and efficient route to complex naphthyridine-fused quinazolinones. connectjournals.com This method offers high yields, short reaction times, and a high degree of product purity, aligning with the principles of green chemistry. connectjournals.com

Furthermore, the use of iodine as a catalyst in reactions such as the Skraup synthesis of 1,5-naphthyridines in a dioxane/water mixture represents a cheaper and more environmentally friendly option compared to other catalysts. researchgate.net Metal-free, one-pot strategies for synthesizing iodo-naphthyridine derivatives at room temperature in aerobic and mild conditions are also being developed. tandfonline.com

Table 2: Green Synthesis Approaches for 1,8-Naphthyridines

Reaction Key Green Feature Catalyst/Solvent Reference
Friedländer Reaction Water as solvent Choline Hydroxide/Water nih.govacs.org
Cyclocondensation Solvent-free Microwave irradiation connectjournals.com
Skraup Synthesis Benign catalyst Iodine/Dioxane-Water researchgate.net
Imino iodization-cyclization Metal-free, room temp. Iodine tandfonline.com

Recent Advances in Iodination Techniques Applicable to Aza-Heterocycles

Recent research has focused on developing novel and efficient iodination methods for aza-heterocycles, driven by the utility of iodo-derivatives as versatile synthetic intermediates. mdpi.com

One promising area is the use of iodine in combination with an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO). The iodine-DMSO system has been effectively used for the C(sp³)–H functionalization of methyl-azaarenes via a Kornblum oxidation-type mechanism. rsc.org This involves the in-situ generation of an iodinated intermediate which then undergoes further transformation. This approach has been applied to the synthesis of azaarene-fused imidazoles. rsc.org

Iodine-promoted oxidative cyclization is another advanced technique. For example, the reaction of 2-aminobenzamide (B116534) with epoxides in the presence of I₂/DMSO can be used to synthesize acylated and alkylated quinazoline (B50416) derivatives. researchgate.netnih.gov This method demonstrates good functional group tolerance and selectivity. researchgate.netnih.gov

Direct iodination of electron-rich aromatic compounds remains a viable method, while deprotometalation–iodolysis sequences are being optimized for substrates that are sensitive to nucleophilic attack. mdpi.com These advanced techniques offer greater control and efficiency in the synthesis of specifically iodinated aza-heterocycles, paving the way for the creation of novel and complex molecular architectures.

Reactivity and Derivatization Strategies of 4 Iodo 1,8 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-deficient aromatic systems like 4-iodo-1,8-naphthyridine. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-poor carbon atom bearing the leaving group (iodide), forming a resonance-stabilized Meisenheimer complex. diva-portal.orgmasterorganicchemistry.comgovtpgcdatia.ac.in The subsequent departure of the iodide anion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The reactivity of the 1,8-naphthyridine (B1210474) nucleus towards SNAr is enhanced by the presence of the two nitrogen atoms, which withdraw electron density from the ring, thereby activating the C4-position for nucleophilic attack. While the general reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, the ease of C-I bond cleavage can sometimes influence the outcome, particularly in metal-catalyzed processes. However, in classical SNAr, iodide is a good leaving group.

For the related 1,5-naphthyridine (B1222797) isomer, SNAr reactions have been extensively documented. For instance, 4-chloro-1,5-naphthyridine (B1297630) readily reacts with various amines to introduce nitrogen-containing substituents at the C4-position. mdpi.com Similarly, this compound is expected to react with a variety of nucleophiles, including alkoxides, thiolates, and amines, to afford the corresponding 4-substituted-1,8-naphthyridines. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the generated HI.

Table 1: Examples of SNAr Reactions on Halogenated Naphthyridine Cores
SubstrateNucleophileConditionsProductYieldReference
4-Chloro-1,5-naphthyridine3-(2-Nitro-1-imidazolyl)-propylamine-N-(3-(2-nitro-1H-imidazol-1-yl)propyl)-1,5-naphthyridin-4-amineGood mdpi.com
2-Chloro-7-amido-1,8-naphthyridine4-Methoxybenzylamine-2-(4-Methoxybenzylamino)-7-amido-1,8-naphthyridine- researchgate.net
Brominated 2,8-disubstituted-1,5-naphthyridineVarious aminesCs₂CO₃, 110 °CCorresponding amino derivatives- mdpi.com

Other Functionalization Reactions at the Iodine Moiety

Beyond SNAr, the carbon-iodine bond in this compound is susceptible to a variety of other transformations, enabling its conversion to other functional groups.

The iodo group can be replaced by other halogens through halogen exchange (halex) reactions or converted to hydrogen via hydrodeiodination. While specific examples for this compound are not prevalent in the cited literature, general methodologies for such transformations on iodo-aromatic compounds are well-established. For instance, hydrodeiodination can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with a hydrogen source) or radical-based reductions. researchgate.net This reaction is useful for removing the iodine atom after it has served its purpose in directing other substitutions or to prepare the parent 1,8-naphthyridine scaffold.

The introduction of nitrogen-based functionalities is a common strategy in medicinal chemistry. Besides SNAr reactions, modern cross-coupling methods are highly effective for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. This method allows for the coupling of this compound with a wide range of primary and secondary amines under relatively mild conditions. For related 2-chloro-1,5-naphthyridines, Buchwald-Hartwig amination using a palladium catalyst and a phosphine (B1218219) ligand like XantPhos has been successfully employed to synthesize various 2-amino-1,5-naphthyridine derivatives. mdpi.com A similar strategy would be directly applicable to this compound, likely with high efficiency due to the greater reactivity of the C-I bond compared to the C-Cl bond in such catalytic cycles.

Another approach involves the conversion of the iodo-group to an azide (B81097) (e.g., using sodium azide), followed by reduction to the corresponding amine. This two-step sequence provides access to 4-amino-1,8-naphthyridine, a key intermediate for further derivatization. This azidation-reduction sequence has been successfully applied to 2-chloro-1,5-naphthyridine (B1368886) derivatives. mdpi.com

Table 2: Methods for Introducing Nitrogen Substituents on Halogenated Naphthyridines
SubstrateReagents/MethodIntermediate/ProductReference
2-Chloro-1,5-naphthyridineBuchwald-Hartwig Amination (Pd catalyst, XantPhos, Amine)2-Amino-1,5-naphthyridine derivatives mdpi.com
2-Chloro-1,5-naphthyridine derivative1. NaN₃; 2. SnCl₂2-Amino-1,5-naphthyridine derivative mdpi.com
2,7-Dichloro-1,8-naphthyridinePalladium-catalyzed amidation (Pd(OAc)₂, xantphos, K₂CO₃, Amide)2,7-Diamido-1,8-naphthyridines acs.org

Regioselectivity in Functionalization of Poly-Halogenated 1,8-Naphthyridines

In poly-halogenated 1,8-naphthyridines containing different halogen atoms, achieving regioselective functionalization is crucial for the synthesis of complex, unsymmetrically substituted derivatives. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited using tailored catalytic systems.

A prime example of this strategy is the stepwise functionalization of 1-chloro-4-iodo-2,7-naphthyridine. nih.govacs.org Researchers have demonstrated that a palladium-catalyzed Negishi cross-coupling reaction selectively targets the more reactive C-I bond. nih.govacs.org For instance, the reaction of 1-chloro-4-iodo-2,7-naphthyridine with an organozinc reagent in the presence of a palladium catalyst resulted in the exclusive formation of the 4-substituted product, leaving the C-Cl bond intact. nih.govacs.org The remaining chloro-substituent could then be functionalized in a subsequent step using a different catalytic system, such as a cobalt-catalyzed cross-coupling, to yield a mixed bis-arylated naphthyridine. nih.govacs.org

This differential reactivity allows for a programmed, site-selective synthesis. The general principle is that the less-stable carbon-halogen bond (C-I) will react preferentially under milder conditions or with specific catalysts (like palladium), while the more stable bond (C-Cl) requires more forcing conditions or a different type of catalyst (like cobalt) to react. nih.govacs.org This approach has also been noted in other poly-halogenated heterocycles, where Suzuki-Miyaura reactions on substrates like 3,6-dibromo-2,7-dichloro-1,8-naphthyridine (B14897624) selectively substitute the bromine atoms over the chlorine atoms.

Table 3: Regioselective Functionalization of a Dihalo-naphthyridine
SubstrateStepReagents/CatalystProductYieldReference
1-Chloro-4-iodo-2,7-naphthyridine1PhZnCl, Pd catalyst1-Chloro-4-phenyl-2,7-naphthyridine82% nih.govacs.org
2Aryl-ZnCl, Co catalyst1-Aryl-4-phenyl-2,7-naphthyridine91% nih.govacs.org

Structure Activity Relationship Sar and Mechanistic Studies in Medicinal Chemistry Research for 1,8 Naphthyridine Derivatives

Importance of the 1,8-Naphthyridine (B1210474) Scaffold in Medicinal Chemistry Research

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant interest from researchers in medicinal chemistry and drug discovery. tandfonline.comresearchgate.net Its versatile synthesis, reactivity, and broad spectrum of biological activities make it a valuable framework for developing new therapeutic agents. tandfonline.comresearchgate.net The interest in this scaffold is driven by its proven potential in yielding compounds with diverse pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neurological activities. researchgate.netresearchgate.netnih.gov

The unique arrangement of nitrogen atoms in the 1,8-naphthyridine ring system allows for a variety of chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activities. mdpi.com This adaptability has led to the development of numerous derivatives with improved therapeutic profiles. mdpi.com The scaffold's ability to interact with various biological targets underscores its importance in the quest for novel drugs to treat a range of diseases. nih.govscite.ai

Exploration of Biological Activities and their Mechanisms of Action

Derivatives of 1,8-naphthyridine are well-established for their antimicrobial properties, primarily acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. ontosight.aiontosight.ai These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. mdpi.com The foundational compound in this class is nalidixic acid, a 1,8-naphthyridine derivative that was a precursor to the widely used quinolone antibiotics. mdpi.comjapsonline.com

The mechanism of action involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA, which ultimately blocks the replication process. mdpi.com Research has shown that modifications to the 1,8-naphthyridine core can enhance antibacterial potency and broaden the spectrum of activity. mdpi.com For instance, the introduction of a fluorine atom at the C-6 position and various substituents at the N-1 and C-7 positions have led to the development of potent fluoroquinolone antibiotics. mdpi.com In silico studies have further confirmed that 1,8-naphthyridine derivatives can effectively inhibit DNA gyrase, similar to fluoroquinolones, and exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.comkashanu.ac.irnih.gov

Some 1,8-naphthyridine derivatives have also demonstrated the ability to enhance the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect. mdpi.comnih.gov This is partly attributed to their ability to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. mdpi.com

Table 1: Examples of 1,8-Naphthyridine Derivatives with Antimicrobial Activity

Compound NameTarget Organism(s)Mechanism of Action
Nalidixic acidGram-negative bacteriaDNA gyrase and topoisomerase IV inhibition mdpi.com
GemifloxacinS. aureus, S. pyogenes, H. influenzae, etc.DNA gyrase and topoisomerase IV inhibition nih.gov
TrovafloxacinVarious bacteriaTopoisomerase IV and DNA synthesis inhibition nih.gov
ZabofloxacinMulti-drug resistant Gram-positive bacteria, N. gonorrhoeaeNot specified

The 1,8-naphthyridine scaffold is a promising framework for the development of novel anticancer agents, with derivatives exhibiting a range of mechanisms to combat cancer cell growth. ekb.egnih.gov These mechanisms include the inhibition of key signaling proteins like Ras, induction of cell cycle arrest and apoptosis, and inhibition of various kinases. ekb.eg

Ras Protein Inhibition: Some 1,8-naphthyridine derivatives have been investigated for their potential to inhibit Ras proteins, which are frequently mutated in various cancers and play a crucial role in tumor cell proliferation and survival. ekb.eg

Cell Cycle Arrest and Apoptosis Induction: Several 1,8-naphthyridine derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis (programmed cell death). spandidos-publications.comnih.gov For example, the compound MHY-449, a dihydrobenzofuro[4,5-b] tandfonline.comtandfonline.comnaphthyridin-6-one derivative, was found to induce G2/M phase arrest and apoptosis in human colon cancer cells. spandidos-publications.com This was associated with a decrease in the expression of key cell cycle proteins like cyclin B1, Cdc25c, and Cdc2, and an increase in the expression of tumor suppressor proteins p53, p21, and p27. spandidos-publications.com Another derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, demonstrated potent anti-proliferative activity against carcinoma cells by inducing mitochondrial alterations leading to apoptosis. nih.gov Similarly, compound 3u, a 1,3-diazaheterocycle fused [1-a] tandfonline.comtandfonline.comnaphthyridine derivative, was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. mdpi.com

Kinase Inhibition: Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Novel 1,8-naphthyridine derivatives have been developed as multi-target tyrosine kinase inhibitors (TKIs). nih.govwipo.intwipo.int For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridine-3-carboxamide moiety were designed as multi-target inhibitors. nih.gov Compound 33 from this series showed potent activity against several cancer cell lines and was found to be a multi-target inhibitor of c-Met, MEK1, and Flt-3 kinases. nih.gov

Table 2: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineMechanism of ActionIC₅₀ (µM)
Compound 47MIAPaCa, K-562Not specified0.41, 0.77 tandfonline.comnih.gov
Compound 36PA-1Not specified1.19 tandfonline.comnih.gov
Compound 29PA-1, SW620Not specified0.41, 1.4 tandfonline.comnih.gov
MHY-449HCT116G2/M phase arrest, apoptosisNot specified spandidos-publications.com
4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridineCarcinoma cellsMitochondrial alteration, apoptosisNot specified nih.gov
Compound 33Hela, A549, MCF-7c-Met, MEK1, Flt-3 inhibition0.21, 0.39, 0.33 nih.gov

The 1,8-naphthyridine scaffold has also been explored for its antiviral potential. researchgate.netgoogle.com Research has indicated that derivatives of this scaffold can exhibit activity against a range of viruses, including the Hepatitis C virus (HCV). acs.org For example, a series of imidazo[1,2-α] tandfonline.comtandfonline.comnaphthyridine derivatives were found to have remarkable anti-HCV activity by targeting the viral entry process. acs.org

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. researchgate.nettandfonline.com These compounds can modulate inflammatory responses by downregulating pro-inflammatory cytokines. tandfonline.comnih.gov For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their anti-inflammatory activity. researchgate.nettandfonline.com A novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104, was found to exhibit potent anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated microglial cells. mdpi.com Its mechanism of action involves the suppression of reactive oxygen species (ROS) generation and the TLR4/Myd88/NF-κB signaling pathway. mdpi.com

The 1,8-naphthyridine scaffold has shown potential in the development of treatments for neurological disorders. nih.gov Derivatives have been synthesized and evaluated for their neuroprotective effects and their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). scispace.comresearchgate.net For example, a series of 1,8-naphthyridine derivatives showed promising neuroprotective profiles in cellular models of neurotoxicity. scispace.comresearchgate.net One particular compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] tandfonline.comtandfonline.comnaphthyridine-3-carboxylate (compound 14), not only inhibited cholinesterases but also provided protection against various cellular stressors relevant to Alzheimer's disease. scispace.comresearchgate.net

Other Investigational Biological Activities

Beyond their well-established antibacterial effects, derivatives of the 1,8-naphthyridine scaffold have been investigated for a multitude of other therapeutic applications. nih.govresearchgate.net These explorations have revealed the scaffold's versatility and its potential to address various diseases. nih.gov The range of biological activities includes anticancer, antiviral, anti-inflammatory, and effects on the central nervous system. nih.govtandfonline.com

Key investigational areas include:

Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. ekb.eg These compounds have been shown to act through several mechanisms, including the inhibition of topoisomerase I and II, protein kinases, and tubulin polymerization. ekb.eg

Antiviral Activity: The scaffold is a component of compounds studied for activity against viruses such as the Hepatitis C virus (HCV) and HIV. nih.govnih.gov For instance, imidazo[1,2-α] ekb.egsmolecule.comnaphthyridine derivatives have been identified as potent anti-HCV agents that target the viral entry process. nih.gov Additionally, certain 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides have shown high potency as HIV-1 integrase inhibitors, even against drug-resistant mutant strains. acs.org

Immunomodulatory and Anti-inflammatory Activities: The link between inflammation and cancer has prompted the investigation of 1,8-naphthyridine derivatives for both anticancer and anti-inflammatory properties. nih.govtandfonline.com

Neurological Disorders: Derivatives have also shown potential in models of neurological conditions, including depression and Alzheimer's disease. nih.govresearchgate.net

Investigational ActivityDerivative Class / ExampleMechanism/Target (if known)Reference
Anticancer1,8-Naphthyridine-3-carboxamidesTopoisomerase Inhibition, Protein Kinase Inhibition ekb.egtandfonline.com
Anti-HCVImidazo[1,2-α] ekb.egsmolecule.comnaphthyridine derivativesInhibition of Viral Entry nih.gov
Anti-HIV1-Hydroxy-2-oxo-1,8-naphthyridine-3-carboxamidesIntegrase Strand Transfer Inhibition acs.org
Anti-mycobacterial1,8-Naphthyridine-3-carbonitrile (B1524053) analoguesInhibition of Mycobacterium tuberculosis H37Rv rsc.orgnih.gov
Neurodegenerative DisordersGeneral 1,8-Naphthyridine DerivativesVarious CNS targets nih.govresearchgate.net

Influence of Substituents, including Halogens like Iodine, on Biological Activity Profiles

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Halogens, in particular, are crucial substituents used to modulate a compound's physicochemical properties—such as lipophilicity, electronic character, and metabolic stability—thereby influencing its biological profile. tandfonline.com

The introduction of a fluorine atom at the C-6 position is a classic strategy in the development of quinolone and naphthyridine antibiotics, significantly enhancing antibacterial potency. researchgate.netnih.gov For example, derivatives of 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid are known for their antimicrobial activity. nih.gov

In the context of anticancer research, halogen substitution has proven to be a powerful tool. A study on 1,8-naphthyridine-3-carboxamide derivatives revealed that halogen-substituted compounds exhibited potent cytotoxicity against several cancer cell lines. tandfonline.com The specific halogen and its position can fine-tune the activity. For instance, compound 47 , a halogen-substituted derivative, showed significant potency against MIAPaCa and K-562 cancer cell lines. tandfonline.com

CompoundKey Substituent(s)Cancer Cell LineActivity (IC₅₀)Reference
Compound 47Halogen-substituted 1,8-naphthyridine-3-carboxamideMIAPaCa0.41 µM tandfonline.com
Compound 47Halogen-substituted 1,8-naphthyridine-3-carboxamideK-5620.77 µM tandfonline.com
Compound 36Halogen-substituted 1,8-naphthyridine-3-carboxamidePA-11.19 µM tandfonline.com

While fluorine and chlorine are more commonly studied, iodine as a substituent offers unique properties. Its large atomic size, high polarizability, and ability to act as a halogen bond donor can lead to distinct interactions with biological targets. Although specific biological activity data for 4-iodo-1,8-naphthyridine is not extensively detailed in comparative studies, the iodo-substituent is recognized as a valuable synthetic handle. tandfonline.com Its presence allows for further molecular diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a key intermediate in the synthesis of more complex and potentially more potent analogues. tandfonline.com

Design Principles for Novel 1,8-Naphthyridine Analogues Based on SAR

The design of new, more effective 1,8-naphthyridine analogues is guided by established structure-activity relationships. nih.gov Medicinal chemists use these principles to rationally modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com

Key design principles include:

Modification of Key Positions: SAR studies have identified specific positions on the 1,8-naphthyridine ring where modifications have a significant impact on activity. For eliciting cytotoxicity, an aminopyrrolidine functionality at the C-7 position and a carboxy group at the C-3 position have been shown to be essential in certain series. nih.gov Modifications at the N-1 and C-7 positions have also been shown to modulate cytotoxic activity. tandfonline.com

Molecular Hybridization: This approach involves combining the 1,8-naphthyridine core with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. rsc.orgnih.gov This strategy was employed in the design of 1,8-naphthyridine-3-carbonitrile derivatives for anti-mycobacterial evaluation. nih.gov

Lead Compound Optimization: A common strategy involves taking a "lead" compound with known activity and making systematic structural modifications to improve its profile. In the development of anti-HCV agents, researchers modified a lead compound to create second-generation analogues with increased molecular flexibility and hydrophilicity, which led to a 5- to 10-fold increase in potency. nih.gov

Strategic Use of Halogens: As discussed, halogens are used to modulate biological activity. The introduction of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), on N-phenylacetamide derivatives of 1,8-naphthyridines resulted in good anti-tuberculosis activity. nih.gov The iodine atom at positions like C-4 serves not only as a modulator of activity through steric and electronic effects but also as a versatile chemical handle for subsequent derivatization, enabling the synthesis of a broad library of analogues for further SAR studies. tandfonline.com

Design PrincipleScaffold Position(s)Example ModificationDesired OutcomeReference
Positional ModificationC-7Introduction of aminopyrrolidineEnhanced cytotoxicity nih.gov
Positional ModificationC-3Introduction of carboxamide derivativesBroad-spectrum cytotoxicity tandfonline.comtandfonline.com
Molecular HybridizationC-3Coupling with carbonitrile moietiesImproved anti-mycobacterial activity rsc.orgnih.gov
Lead OptimizationVariousIncrease flexibility and hydrophilicityIncreased potency (e.g., anti-HCV) nih.gov
Strategic HalogenationC-4Introduction of Iodine (I)Synthetic handle for further diversification tandfonline.com

Computational and Theoretical Investigations of 4 Iodo 1,8 Naphthyridine and Its Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 4-iodo-1,8-naphthyridine and its analogs. acs.org These calculations provide a foundational understanding of the molecule's behavior in chemical reactions and its intrinsic properties.

DFT studies have been employed to elucidate the electronic properties of naphthyridine derivatives, including the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For instance, in a series of 4,8-substituted 1,5-naphthyridines, DFT calculations at the B3LYP/6-31G* level of theory determined HOMO energies ranging from -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. scispace.com These values are crucial for assessing their potential as electron-transport and hole-injecting materials in applications like organic light-emitting diodes (OLEDs). scispace.com

Furthermore, DFT calculations are instrumental in elucidating reaction mechanisms. For example, the mechanism of the Friedlander reaction to synthesize 1,8-naphthyridines has been investigated using DFT. acs.org These studies revealed the role of hydrogen bonding with the catalyst in facilitating the reaction in an aqueous medium. acs.orgsmolecule.com Noncovalent interaction (NCI) plot analysis, a tool derived from DFT, can confirm the significance of these weak interactions in the catalytic cycle. acs.org

The reactivity of the this compound scaffold can also be predicted. The iodine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions, a common strategy for synthesizing diverse derivatives. DFT can model the transition states of these reactions, providing insights into their feasibility and kinetics.

Table 1: Calculated Electronic Properties of Naphthyridine Derivatives using DFT

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Application/Significance

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein or nucleic acid. researchgate.net

Derivatives of the 1,8-naphthyridine (B1210474) core have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. tandfonline.cominnovareacademics.inekb.eg These studies have shown that the 1,8-naphthyridine scaffold can fit into the binding sites of various enzymes and receptors. For example, derivatives have been docked into the active sites of DNA gyrase, a key bacterial enzyme, to predict their antibacterial activity. researchgate.netmdpi.comresearchgate.net The docking results often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

In one study, newly synthesized benzo[b] tandfonline.comekb.egnaphthyridines were docked with double-stranded DNA, with the results indicating a preference for binding to the AT-rich regions. innovareacademics.in The binding energy for the most promising compound was calculated to be -7.16 kcal/mol, suggesting it could be an effective enantioselective binder. innovareacademics.in Another study focused on 1,8-naphthyridine derivatives as potential antagonists for the A2A adenosine (B11128) receptor, a target for Parkinson's disease. nih.gov Docking studies predicted that modifications at the 3rd position of the naphthyridine nucleus with secondary amines would enhance binding efficiency. nih.gov The best compounds from two different series showed high docking scores of -8.407 and -8.562, with corresponding binding energies of -56.60 kcal/mol and -64.13 kcal/mol, respectively, which were comparable to the known ligand. nih.gov

Molecular docking also plays a crucial role in understanding the activity of 1,8-naphthyridine derivatives against other targets, such as the human serotonin (B10506) transporter (hSERT), where a tetrahydropyrido derivative was identified as a potential inhibitor for depression treatment. nih.gov

Table 2: Examples of Molecular Docking Studies with 1,8-Naphthyridine Derivatives

Derivative Class Target Key Findings Reference
Benzo[b] tandfonline.comekb.egnaphthyridines ds-DNA Preferential binding to AT-rich regions; highest binding energy of -7.16 kcal/mol. innovareacademics.in innovareacademics.in
1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one analogs A2A Adenosine Receptor Modification at the 3rd position with secondary amines enhances binding; docking scores up to -8.562. nih.gov nih.gov
Tetrahydropyrido derivative of naphthyridine Human Serotonin Transporter (hSERT) Binds to active sites, suggesting potential as an antidepressant. nih.gov nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mode Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. uzh.ch This allows for the assessment of the conformational stability of the ligand and the binding mode within the target's active site. uzh.ch

MD simulations have been applied to complexes of 1,8-naphthyridine derivatives with their biological targets to validate docking results and to gain a deeper understanding of the binding stability. nih.govnih.gov For instance, MD simulations were performed on the most promising 1,8-naphthyridine derivatives complexed with the human A2A adenosine receptor. nih.gov The results suggested that these compounds form stable complexes with the receptor, reinforcing the findings from the docking studies. nih.gov

In another study, a tetrahydropyrido derivative of naphthyridine was subjected to MD simulations after being docked into the human serotonin transporter (hSERT). nih.gov The simulations established that the compound binds to the active sites of hSERT without causing significant disruption to the secondary structure of the protein, indicating it could be a viable preclinical drug candidate. acs.orgnih.gov The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time. researchgate.net In one case, the average RMSD values for two compounds were found to be a stable 0.13 nm. researchgate.net

MD simulations are also crucial for calculating binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. nih.gov

Table 3: Key Parameters from MD Simulations of 1,8-Naphthyridine Derivatives

Derivative/Complex Simulation Length Key Finding Reference
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one with A2A receptor Not specified Forms a stable complex with the human A2A receptor. nih.gov nih.gov
Tetrahydropyrido derivative of naphthyridine with hSERT 40 ns Converged dynamics, binds to active sites without perturbing protein structure. acs.org acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.org QSAR models are valuable for predicting the activity of untested compounds and for guiding the design of new, more potent analogs. longdom.org

QSAR studies have been conducted on 1,8-naphthyridine derivatives to understand the structural requirements for various biological activities. rajasthan.gov.in For instance, a QSAR study was performed on a series of 1,8-naphthyridine derivatives to determine their affinity profile towards bovine adenosine receptors. rajasthan.gov.in Such studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.

In a study on naphthyridine derivatives as HIV-1 integrase inhibitors, 2D-QSAR models were developed. researchgate.net These models utilized a combination of "quantum" and "molecular mechanical" descriptors and showed good predictive power, with R-squared values for the training sets up to 0.862 and for the test sets up to 0.775. researchgate.net The results highlighted the importance of polarizability, electronegativity, and the presence of aromatic nitrogens for the inhibitory activity. researchgate.net

QSAR models can provide valuable insights for the rational design of new this compound analogs with enhanced biological activity. researchgate.net

Table 4: QSAR Model Performance for Naphthyridine Derivatives

Biological Activity Model Type R² (Training Set) R² (Test Set) Key Descriptors Reference
HIV-1 Integrase Inhibition Consensus Stepwise-MLR 0.862 0.651 Quantum and molecular mechanical researchgate.net
HIV-1 Integrase Inhibition Consensus GAPLS-MLR 0.751 0.775 Quantum and molecular mechanical researchgate.net

In Silico Design and Virtual Screening of New this compound Analogues

The insights gained from quantum chemical calculations, molecular docking, MD simulations, and QSAR models can be integrated into a rational, in silico design and virtual screening workflow to identify new this compound analogues with desired biological activities. orientjchem.org

The process typically starts with a virtual library of compounds, which can be generated by modifying the this compound scaffold with various substituents. These virtual compounds are then subjected to a series of computational filters. For example, drug-likeness filters, such as Lipinski's "Rule of Five," can be applied to select for compounds with favorable pharmacokinetic properties. acs.org

Following this, molecular docking can be used to screen the library against a specific biological target, and the top-scoring compounds can be selected for further analysis. These hits can then be subjected to more rigorous evaluations, such as MD simulations and binding free energy calculations, to confirm their binding stability and affinity.

This in silico approach has been used to design novel 1,8-naphthyridine derivatives as potential anticancer agents targeting topoisomerase II. bohrium.com By employing a ligand-based drug design strategy, researchers can identify promising candidates for synthesis and experimental testing. bohrium.com Virtual screening can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Advanced Applications and Emerging Research Directions for 1,8 Naphthyridines

Role as Ligands in Coordination Chemistry and Metal Complexes

The 1,8-naphthyridine (B1210474) framework is well-regarded for its role as a ligand in coordination chemistry. The specific arrangement of its two nitrogen atoms creates an optimal geometry for the chelation of a wide range of metal cations. Derivatives of 1,8-naphthyridine can function as monodentate, bidentate, or as binucleating bridging ligands that link two metal centers. The constrained "bite" distance of approximately 2.2 Å within the ligand contributes to the formation of stable and unique high-coordinate architectures.

In the context of 4-Iodo-1,8-naphthyridine, the iodine atom at the 4-position primarily influences its role as a ligand in two ways. First, as an electron-withdrawing group, it modulates the electronic properties of the aromatic system, which can affect the binding affinity and the electrochemical properties of the resulting metal complex. Second, and more significantly, the iodo group serves as a highly versatile synthetic handle. While not typically involved in direct coordination, it allows for post-coordination modifications or, more commonly, for the synthesis of more elaborate and functionalized ligands prior to metal complexation. For instance, a platinum(II) complex incorporating the general 1,8-naphthyridine (naph) ligand, cis-[PtCl(NH3)2(naph)]NO3, has been synthesized where the non-coordinating nitrogen atom can act as a hydrogen-bond acceptor, a feature that could be crucial for interactions with biological targets like DNA. The presence of an iodo-substituent provides a pathway to further engineer such ligands to enhance their functionality or to attach them to other molecular systems.

Applications in Material Science: Organic Light-Emitting Diodes (OLEDs) and Molecular Sensors

The rigid and planar structure of the 1,8-naphthyridine core makes its derivatives prime candidates for use as luminescent materials. This has led to their application in the development of organic light-emitting diodes (OLEDs) and molecular sensors. Current time information in Bangalore, IN. The rigidity of the scaffold is a desirable characteristic as it helps to minimize non-radiative energy losses, potentially leading to higher efficiency in OLED devices.

This compound is a crucial precursor in the synthesis of these advanced materials. The carbon-iodine bond is readily functionalized through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are fundamental techniques for constructing the large, conjugated molecular systems required for OLEDs. While direct studies on this compound for OLEDs are emerging, the synthetic strategy is well-established for related isomers. For example, cobalt-catalyzed cross-coupling reactions have been effectively used to functionalize iodo-substituted 1,5-naphthyridines to produce highly fluorescent molecules with quantum efficiencies up to 95%. Similarly, 4,8-substituted 1,5-naphthyridines have been investigated as promising blue-emitting and electron-transport materials for high-efficiency OLEDs. These examples underscore the potential of this compound as a foundational building block for creating novel materials with tailored optoelectronic properties for next-generation displays and sensors.

Radiopharmaceutical Research: Introduction of Radioiodine Isotopes for Imaging or Therapeutic Research

Organic molecules labeled with radioisotopes of iodine are cornerstones of nuclear medicine, used extensively for both diagnostic imaging and targeted radiotherapy. A key advantage is that a single iodinated precursor can be labeled with different iodine isotopes, each suited for a specific application. For instance, iodine-123 is used for Single Photon Emission Computed Tomography (SPECT), iodine-124 is used for Positron Emission Tomography (PET), and iodine-131 (B157037) is used for both SPECT imaging and beta-particle therapy. Iodine-125, another gamma emitter, is widely used in preclinical biological research.

Table 1: Properties of Medically Relevant Radioisotopes of Iodine

Isotope Half-Life Emission Type(s) Primary Application
Iodine-123 (¹²³I) 13.2 hours Gamma (γ) Diagnostic Imaging (SPECT)
Iodine-124 (¹²⁴I) 4.18 days Positron (β+), Gamma (γ) Diagnostic Imaging (PET)
Iodine-125 (¹²⁵I) 59.4 days Gamma (γ) Preclinical Research, Brachytherapy
Iodine-131 (¹³¹I) 8.02 days Beta (β-), Gamma (γ) Radiotherapy, Diagnostic Imaging (SPECT)

This compound is an ideal substrate for radiopharmaceutical development. It can serve as a direct precursor for the synthesis of a radiolabeled analog via radioiodine exchange reactions. Alternatively, it can be used as a non-radioactive ("cold") reference standard to identify and characterize its radiolabeled counterpart. Modern radioiodination methods, such as copper-catalyzed reactions, allow for the efficient incorporation of radioiodine under mild conditions, which is compatible with complex organic molecules. The value of the 1,8-naphthyridine scaffold in this field has been highlighted in a study where a derivative was specifically selected for radioiodination to investigate its localization in tumors, confirming its potential as a lead structure for developing anticancer agents.

Development of Hybrid Scaffolds Incorporating this compound

The creation of hybrid molecules, which combine two or more distinct chemical scaffolds in a single entity, is a powerful strategy in drug discovery to develop compounds with novel or enhanced biological activities. The 1,8-naphthyridine nucleus is considered a "privileged scaffold" and is frequently used as a core component in the design of such hybrids.

This compound is an exceptionally valuable building block for this purpose. The reactivity of the carbon-iodine bond makes it a versatile anchor point for attaching other molecular fragments through robust and high-yielding cross-coupling reactions. This allows medicinal chemists to systematically explore structure-activity relationships by pairing the 1,8-naphthyridine core with other pharmacophores. The utility of an iodo-substituent as a synthetic handle for creating complex molecules is well-documented; for example, 4-iodo-3-phenylbenzo[b]naphthyridine has been described as a valuable synthon for further reactions due to the presence of the iodine atom. Stepwise cross-coupling strategies on mixed halo-naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine, have demonstrated that the iodo-position can be selectively functionalized, enabling the controlled construction of complex, multi-substituted heterocyclic systems. This synthetic versatility allows for the incorporation of the this compound unit into a wide array of hybrid structures aimed at various therapeutic targets.

Future Perspectives and Unexplored Research Avenues for this compound

While the broader family of 1,8-naphthyridines has been extensively studied, the specific potential of this compound remains a fertile ground for future research. The true value of this compound lies in its capacity as a versatile synthon, and many of its potential applications are still in the early stages of exploration.

Future research directions could include:

Coordination Chemistry: Systematically exploring the synthesis of novel mono- and bimetallic complexes using ligands derived from this compound. Functionalizing the ligand via the iodo group could allow for the fine-tuning of the electronic and steric properties of the resulting complexes for applications in catalysis or as therapeutic agents.

Materials Science: Leveraging the reactivity of the C-I bond to synthesize a new generation of conjugated materials for OLEDs. This could involve creating donor-acceptor molecules or polymers where the 1,8-naphthyridine unit acts as the electron-accepting core. Introducing heavy atoms via the iodo-position could also be a strategy to induce phosphorescence for highly efficient OLEDs.

Radiopharmaceuticals: Expanding on its potential as a radiotracer precursor. This includes labeling this compound derivatives with various iodine isotopes (¹²³I, ¹²⁴I, ¹³¹I) and evaluating their potential for imaging and therapy in oncology, neurology, and cardiology. The development of targeted radiotherapeutics, where the 1,8-naphthyridine moiety directs the radioisotope to specific biological targets, is a particularly promising avenue.

Hybrid Scaffolds: Utilizing high-throughput chemistry and parallel synthesis to react this compound with a diverse range of building blocks. This would generate large libraries of novel hybrid molecules for screening against various diseases, potentially leading to the discovery of new lead compounds for drug development programs.

In essence, this compound represents a key intermediate, bridging the gap between the known biological and physical properties of the 1,8-naphthyridine scaffold and the vast, unexplored chemical space of its more complex derivatives.

Q & A

Q. What synthetic methodologies are effective for introducing iodine at the 4-position of 1,8-naphthyridine?

Iodination at the 4-position can be achieved via electrophilic aromatic substitution using reagents like N-iodosuccinimide (NIS) under acidic or neutral conditions. For example, iodination of 2-amino-7-hydroxy-1,8-naphthyridine with NIS (1.1–3.0 eq) in acetonitrile at 80°C yields iodinated derivatives (e.g., 6-iodo or 3-iodo analogs, depending on reaction stoichiometry and protecting groups) . Optimization of reaction time and temperature is critical to minimize diiodination byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 4-iodo-1,8-naphthyridine derivatives?

  • 1H/13C NMR : Assigns substitution patterns and confirms iodine integration (e.g., downfield shifts for protons near iodine).
  • X-ray crystallography : Resolves spatial arrangements of iodine and hydrogen-bonding motifs (e.g., naphthyridine-urea interactions observed in related derivatives) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine has a distinct isotopic signature).

Q. How do iodinated 1,8-naphthyridines participate in cross-coupling reactions?

The iodine substituent enables Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example, 6-iodo-1,8-naphthyridine reacts with phenylboronic acid under Pd catalysis (Pd(PPh3)4, Na2CO3, DMF/H2O) to form biaryl derivatives. Reaction yields depend on solvent polarity and catalyst loading .

Advanced Research Questions

Q. How does the 4-iodo substituent influence the binding affinity of 1,8-naphthyridines to DNA or protein targets?

Methyl or halogen substituents on the naphthyridine ring enhance binding via hydrophobic effects and steric complementarity. For instance, methyl groups at the 5- and 7-positions increase cytosine-binding affinity by 20–60× compared to unsubstituted analogs (binding constants: 0.3 × 10⁶ M⁻¹ for AND vs. 19 × 10⁶ M⁻¹ for ATMND) . Iodine’s larger size and polarizability may further optimize π-stacking or van der Waals interactions. Thermodynamic studies (ITC) are recommended to quantify entropy/enthalpy contributions.

Q. What experimental strategies address contradictions in reported biological activities of iodinated naphthyridines?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC determinations).
  • Substituent positioning : Compare 4-iodo vs. 3-iodo analogs (e.g., 3-iodo derivatives show stronger fluorescence quenching in DNA probes) .
  • Solubility effects : Incorporate logP calculations and co-solvents (DMSO/cyclodextrins) to mitigate aggregation .

Q. How can regioselective iodination be optimized to avoid diiodination in 1,8-naphthyridine derivatives?

  • Protecting groups : Temporarily block reactive positions (e.g., amino groups with Boc protection) to direct iodine to the 4-position .
  • Temperature control : Lower temperatures (e.g., 50°C) reduce diiodination rates.
  • Catalyst screening : Pd or Cu catalysts improve selectivity in halogen exchange reactions (e.g., from bromo to iodo) .

Methodological Recommendations

  • Synthetic Design : Prioritize halogen exchange over direct iodination for regioselectivity .
  • Binding Studies : Use fluorescence titration and ITC to dissect thermodynamic contributions of iodine .
  • Contradiction Resolution : Perform head-to-head comparisons of analogs under identical assay conditions .

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